5-(2-Thienyl)cyclohexane-1,3-dione

Descripción

Molecular Architecture and Substituent Effects

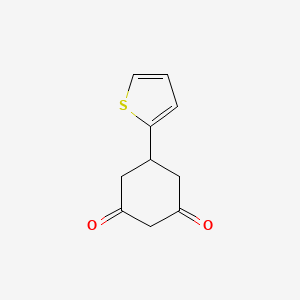

The molecular architecture of 5-(2-Thienyl)cyclohexane-1,3-dione is characterized by a cyclohexane ring system bearing two ketone functional groups at the 1 and 3 positions, with a thiophene ring substituent attached at the 5 position. The compound possesses a molecular weight of 194.248 atomic mass units, with the monoisotopic mass precisely determined as 194.040151. The structural formula reveals the presence of ten carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom, creating a compact yet functionally diverse molecular framework.

The thiophene substituent at the 5-position introduces significant electronic effects throughout the molecule. The electron-rich nature of the thiophene ring, combined with its aromatic character, influences the overall electron distribution within the cyclohexane-1,3-dione system. This substitution pattern creates a molecule where the thiophene ring can participate in resonance interactions with the adjacent carbon framework, potentially stabilizing certain conformational arrangements and influencing the compound's reactivity profile.

The 1,3-dione functionality within the cyclohexane ring exhibits characteristic behavior associated with beta-diketone systems. These groups are known to exist in equilibrium between keto and enol tautomeric forms, with the enol form often stabilized through intramolecular hydrogen bonding. The presence of the thiophene substituent may influence this tautomeric equilibrium, as electron-donating groups have been shown to add stability to the enol form of beta-diketone systems.

Propiedades

IUPAC Name |

5-thiophen-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNRVGIJFLKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341533 | |

| Record name | 5-(2-Thienyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-65-2 | |

| Record name | 5-(2-Thienyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)cyclohexane-1,3-dione typically involves the condensation of thiophene derivatives with cyclohexane-1,3-dione. One common method includes the use of acid chlorides and base catalysts to facilitate the reaction. For example, a solution of acid chloride in acetonitrile can be added to a slurry of cyclohexane-1,3-dione in the presence of a base such as potassium t-butoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Thienyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Functionalized thiophene derivatives with various substituents.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

5-(2-Thienyl)cyclohexane-1,3-dione serves as a versatile building block in the synthesis of complex organic molecules. Its derivatives are utilized in the preparation of various nitrogen-containing heterocycles. For instance, it has been employed in the synthesis of bicyclic systems such as tetrahydro-4H-indazol-4-ones and 6,7-dihydrobenzisoxazoles through reactions with hydrazines and hydroxylamines .

Key Reactions

- C-acylation : A novel synthetic methodology involving ultrasonic treatment has been developed for the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride, yielding 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one .

- Heterocyclization : The compound can undergo heterocyclization reactions when reacted with various aldehydes, resulting in the formation of thiophene and pyran derivatives .

Herbicide Development

Research indicates that cyclohexane-1,3-dione derivatives, including those with thienyl substituents, exhibit significant herbicidal properties. These compounds have been shown to effectively control undesirable grasses while being well tolerated by broadleaved crops. Specifically, formulations containing this compound have demonstrated efficacy against a variety of grass species .

Herbicidal Mechanism

- The compounds function by disrupting metabolic pathways in target plants, leading to their selective destruction while minimizing harm to non-target species such as wheat .

Biological Activities

The biological activities of this compound and its derivatives are under investigation for their potential therapeutic applications. Preliminary studies suggest that these compounds may possess anti-inflammatory and antibacterial properties.

Potential Applications

- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines.

- Antibacterial Properties : Initial screenings indicate that certain derivatives may inhibit bacterial growth, warranting further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action of 5-(2-Thienyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit p-hydroxyphenylpyruvatedioxygenase, an enzyme involved in the breakdown of amino acids in plants .

Comparación Con Compuestos Similares

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Anticancer Activity

- Compound 5c demonstrated potent anticancer activity against MDA-MB-231 breast cancer cells , with an LC₅₀ of 10.3134 µg/ml . Molecular docking revealed high binding affinity (−8.9 kcal/mol) with the cancer protein 2ZOQ, attributed to hydrophobic interactions and halogen bonding from the bromophenyl group .

- Compound 26 (5-(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione) showed EC₅₀ = 700 nM in a PC12-G93A-YFP assay but failed in a SOD1G93A mouse model, highlighting variability between in vitro and in vivo efficacy .

Antimicrobial Activity

Derivatives 5a–5h exhibited broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values ranging from 6.25–25 µg/ml . The diphenylpropyl group in 5c enhanced membrane penetration, while the thienyl group’s sulfur atom may improve binding to bacterial enzymes .

Physicochemical and Pharmacokinetic Properties

- Chelation Capacity : The 1,3-dione moiety enables metal ion chelation (e.g., Fe²⁺), critical for enzyme inhibition. Thienyl derivatives may exhibit stronger chelation due to sulfur’s electronegativity .

Actividad Biológica

5-(2-Thienyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a thiophene group and two carbonyl groups at positions 1 and 3. Its unique structure combines the properties of cyclohexanones and thiophene derivatives, making it a subject of interest in various biological studies. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₄O₃S. The compound features:

- Cyclohexane Ring : A saturated six-membered carbon ring.

- Thienyl Group : A five-membered aromatic ring containing sulfur.

- Carbonyl Groups : Two keto groups located at the 1 and 3 positions of the cyclohexane ring.

This structural configuration allows for potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific mechanisms are yet to be fully elucidated.

- Anticancer Potential : There is growing interest in its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells through specific signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic applications in treating various diseases .

While detailed mechanisms of action for this compound remain under investigation, several key interactions have been identified:

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, potentially disrupting normal cellular processes. For instance, inhibition of enzymes related to tyrosine catabolism has been noted.

- Cell Signaling Pathways : Its interaction with cellular signaling pathways could modulate gene expression and influence cellular metabolism, leading to varied biological effects.

Synthesis and Derivatives

Various synthetic methodologies have been developed for producing this compound. Notably:

- Ultrasonic Treatment : A novel synthesis method involving ultrasonic treatment has been reported for the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride .

The synthesis of derivatives is also of interest, as modifications can enhance or alter biological activity. For example, derivatives have been explored for their potential as building blocks in the development of more complex heterocyclic compounds .

Antimicrobial Activity

A study investigating the antimicrobial properties of various thiophene derivatives reported that compounds similar to this compound showed promising activity against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

Research focusing on the anticancer properties of thienyl-substituted compounds highlights their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structural features can activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-(2-Thienyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclohexane-1,3-dione as a core scaffold. A common approach is the Gewald thiophene synthesis , where cyclohexane-1,3-dione reacts with sulfur and cyanoacetate derivatives in the presence of aromatic amines to form thiophene-fused derivatives . For example:

- Step 1: React cyclohexane-1,3-dione with ethyl orthoformate to form 2-(ethoxymethylene)cyclohexane-1,3-dione.

- Step 2: Condense with 2-aminothiophene precursors under acidic or basic conditions to introduce the thienyl group.

- Key Variables: Temperature (reflux vs. room temperature), catalyst (e.g., toluenesulfonic acid), and solvent (toluene with Dean-Stark apparatus for water removal) significantly impact yield .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques:

- HPLC/GC-MS: To assess purity (>95% is typical for research-grade material) .

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regioselectivity of the thienyl substitution (e.g., distinguishing 2- vs. 3-thienyl positions) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in cyclohexane-1,3-dione derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclization reactions?

Methodological Answer: The β-diketone moiety enables keto-enol tautomerism, facilitating nucleophilic attack. For example:

- Thiophene Formation: In Gewald reactions, sulfur reacts with the enol form of the diketone, followed by cyclization with nitriles to form thiophene rings .

- Kinetic Studies: DFT calculations (B3LYP/6-31G**) have been used to model transition states in similar systems, revealing that electron-withdrawing groups on the thienyl ring accelerate cyclization .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Methodological Answer:

- SAR Studies: Fluorination at the thienyl 4-position enhances metabolic stability and target binding, as seen in analogs with improved neuroprotective activity (e.g., NU-9 for motor neuron diseases) .

- Antimicrobial Screening: Derivatives with chloro or nitro groups show enhanced activity against S. aureus (MIC: 2–8 µg/mL vs. 16 µg/mL for unmodified analogs) .

Q. What computational tools are effective in predicting the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinase inhibitors). For example, docking into the ATP-binding site of EGFR showed a predicted ΔG of −9.2 kcal/mol for a trifluoromethyl analog .

- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Q. How can contradictory data on the cytotoxicity of this compound derivatives be resolved?

Methodological Answer:

- Dose-Response Analysis: Use IC₅₀ values from MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Metabolite Profiling: LC-MS/MS can detect reactive metabolites (e.g., quinone intermediates) that may explain off-target toxicity .

Q. What strategies improve the scalability of this compound synthesis while maintaining purity?

Methodological Answer:

- Solid-Phase Synthesis: Polystyrene-supported cyclohexane-1,3-dione resin enables "capture and release" purification, reducing column chromatography needs .

- Continuous Flow Systems: Microreactors with immobilized catalysts (e.g., Amberlyst-15) achieve >90% yield in <2 hours, compared to 6 hours in batch reactions .

Emerging Research Directions

Q. What novel applications exist for this compound in neurological disease models?

Methodological Answer:

- In Vivo Studies: NU-9 (a cyclohexane-1,3-dione analog) improved upper motor neuron health in ALS models by reducing TDP-43 proteinopathy. Dosing: 10 mg/kg/day via intraperitoneal injection for 28 days .

- Mechanistic Probes: Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging of neurodegenerative biomarkers .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- MOF Synthesis: Coordinate the diketone with Zn(II) or Cu(II) nodes to create porous frameworks. BET surface areas of 800–1200 m²/g have been reported for similar β-diketone MOFs .

- Catalytic Testing: Assess activity in Knoevenagel condensations (e.g., benzaldehyde + malononitrile), achieving >95% conversion at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.